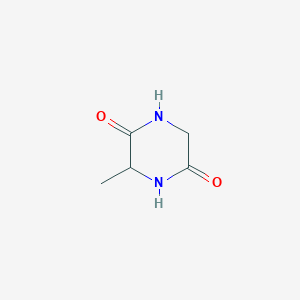

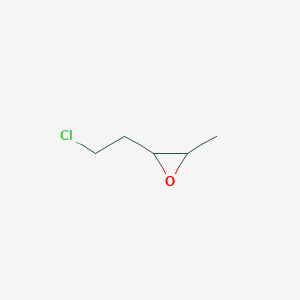

Cyclo(-ala-gly)

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ciclo(Ala-Gly) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la formación del enlace peptídico y las reacciones de ciclación.

Biología: Se investiga su papel en los procesos celulares y como un posible agente citotóxico contra células cancerosas.

Medicina: Se explora su potencial para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer debido a sus propiedades citotóxicas.

Industria: Se utiliza en el desarrollo de agentes de biocontrol para inhibir la producción de aflatoxina en entornos agrícolas

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Ciclo(Ala-Gly) puede sintetizarse mediante la ciclación de dipéptidos lineales. Un método común implica el uso de reactivos de acoplamiento de péptidos como la diciclohexilcarbodiimida (DCC) y el 1-hidroxi-benzotriazol (HOBt) para facilitar la formación del enlace peptídico entre alanina y glicina. La reacción típicamente ocurre en un solvente orgánico como la dimetilformamida (DMF) bajo condiciones suaves .

Métodos de producción industrial

La producción industrial de Ciclo(Ala-Gly) puede implicar procesos de fermentación utilizando el hongo Penicillium thomi. El hongo se cultiva en condiciones controladas para producir el metabolito deseado, que luego se extrae y purifica mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones

Ciclo(Ala-Gly) experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde los nucleófilos reemplazan los grupos funcionales dentro del compuesto.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en un medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Nucleófilos como aminas o tioles en un solvente orgánico como el diclorometano.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir formas reducidas del compuesto .

Mecanismo De Acción

Ciclo(Ala-Gly) ejerce sus efectos a través de varios objetivos moleculares y vías. Se ha demostrado que inhibe la producción de aflatoxina en Aspergillus flavus al interferir con el proceso de crecimiento del hongo. El compuesto no inhibe la glutatión-S-transferasa recombinante, lo que indica que su modo de acción es distinto de otras diketopiperazinas .

Comparación Con Compuestos Similares

Ciclo(Ala-Gly) se puede comparar con otros dipéptidos cíclicos como:

Ciclo(Gly-Gly): Compuesto por dos residuos de glicina, exhibe diferentes propiedades químicas y actividades biológicas.

Ciclo(Ala-Ala): Compuesto por dos residuos de alanina, tiene propiedades citotóxicas similares pero difiere en sus interacciones específicas con los objetivos biológicos.

Ciclo(Gly-Val): Contiene glicina y valina, mostrando vías de fragmentación y bioactividades únicas

Propiedades

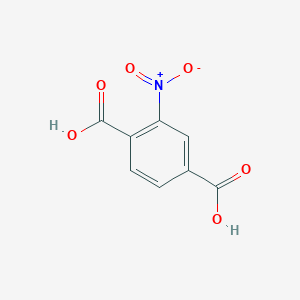

IUPAC Name |

3-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-5(9)6-2-4(8)7-3/h3H,2H2,1H3,(H,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCHEGCKVBMSTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875603 | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

250 mg/mL | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4526-77-6 | |

| Record name | Cyclo(alanyl-glycyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004526776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-2,5-dione, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 °C | |

| Record name | L-Cyclo(alanylglycyl) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of (3S)-3-methylpiperazine-2,5-dione?

A1: (3S)-3-methylpiperazine-2,5-dione has the molecular formula C5H8N2O2 and a molecular weight of 128.13 g/mol. Its structure has been investigated using spectroscopic techniques, particularly 1H NMR, to determine the configuration at specific carbon atoms and analyze its conformational preferences. [, , ]

Q2: How does the stereochemistry of (3S)-3-methylpiperazine-2,5-dione influence its reactivity?

A2: Research has shown that the stereochemistry at the C-3 position of (3S)-3-methylpiperazine-2,5-dione plays a crucial role in its reactivity. For example, treatment with LHDMS followed by alkylation with methyl iodide yields the (3S,6S)-3,6-dimethyl derivative with high diastereoselectivity (98% de) when starting from the (3S)-enantiomer. Interestingly, a different diastereomeric ratio is observed when starting from the (3R)-enantiomer, highlighting the importance of stereochemistry in controlling the reaction outcome. [, ]

Q3: What are the applications of (3S)-3-methylpiperazine-2,5-dione in organic synthesis?

A3: (3S)-3-methylpiperazine-2,5-dione serves as a valuable starting material for synthesizing both (S)- and (R)-alanine. Cleavage of the heterocyclic ring in specific derivatives of (3S)-3-methylpiperazine-2,5-dione, achieved using hydroiodic acid, provides access to these enantiomerically pure amino acids. This methodology presents a convenient approach for obtaining these essential building blocks for various applications. []

Q4: Have there been any computational studies on (3S)-3-methylpiperazine-2,5-dione and related cyclic dipeptides?

A4: Yes, computational methods like molecular mechanics (MMPMI) have been employed to investigate the conformational preferences of (3S)-3-methylpiperazine-2,5-dione and its derivatives. [] Furthermore, theoretical calculations have been used to predict the π-π* absorption and circular dichroic (CD) spectra of various cyclic dipeptides, including cyclo(-Ala-Gly). These studies provide insights into the electronic structure and chiroptical properties of these compounds. [, ]

Q5: Are there any known natural sources of (3S)-3-methylpiperazine-2,5-dione?

A5: (3S)-3-methylpiperazine-2,5-dione, specifically referred to as cyclo(-Ala-Gly) in this context, has been identified as one of several diketopiperazines found in roasted cocoa beans. [] These compounds, alongside theobromine, contribute to the characteristic bitter taste of cocoa.

Q6: Has (3S)-3-methylpiperazine-2,5-dione been studied in the context of protein stability?

A6: While (3S)-3-methylpiperazine-2,5-dione itself might not be the direct focus of protein stability studies, related cyclic dipeptides (CDs) are utilized as model systems. Researchers investigate their thermodynamic properties in various solutions, including osmolytes and denaturants, to understand how these solutes affect protein stability. For instance, the transfer free energies of CDs from water to solutions containing osmolytes like TMAO or denaturants like GdnHCl provide valuable information about solute-model interactions. [] These insights can be extrapolated to understand the impact of these solutions on protein behavior.

Q7: What is the significance of studying the transfer free energies of cyclic dipeptides?

A7: By measuring the transfer free energies (ΔG'(tr)) of cyclic dipeptides from water to solutions containing different co-solvents, like osmolytes or ionic liquids, researchers can deduce the nature of interactions between these co-solvents and the peptide backbone or specific amino acid side chains. Positive ΔG'(tr) values indicate unfavorable interactions, implying that the co-solvent tends to be excluded from the peptide surface, potentially leading to protein stabilization. This approach helps decipher the molecular mechanisms behind the stabilizing or destabilizing effects of various co-solvents on proteins. [, ]

Q8: Are there any studies focusing on the mass spectrometry of (3S)-3-methylpiperazine-2,5-dione derivatives?

A8: Yes, the mass spectra of trifluoroacetyl derivatives of various 2,5-diketopiperazines, including those containing alanine and glycine residues, have been investigated using GC-MS. [] This research focused on identifying characteristic fragmentation patterns, providing valuable information for the structural characterization of these compounds.

Q9: Has (3S)-3-methylpiperazine-2,5-dione or related compounds been isolated from any other natural sources?

A9: Besides cocoa beans, other natural sources yield cyclic peptides structurally related to (3S)-3-methylpiperazine-2,5-dione. For instance, the roots of Pseudostellaria heterophylla have been found to contain several cyclic peptides, some incorporating alanine and glycine in their structures. [] These discoveries highlight the presence and potential biological significance of such cyclic peptides in various natural contexts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)

![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)